5-Biphenyl-3-yl-2H-Tetrazol

Übersicht

Beschreibung

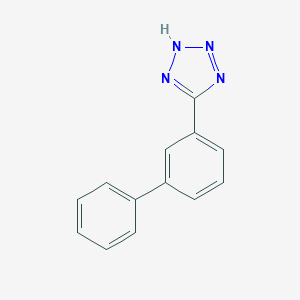

5-Biphenyl-3-yl-2H-tetrazole is an organic compound that belongs to the class of tetrazoles, which are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

-

Synthesis Building Block :

- 5-Biphenyl-3-yl-2H-tetrazole serves as an essential building block in organic synthesis. Its tetrazole moiety can be utilized to create more complex structures, which are pivotal in drug discovery and materials science.

-

Coordination Chemistry :

- The compound functions as a ligand in coordination chemistry, where it can form stable complexes with various metal ions. This property is crucial for developing catalysts and materials with specific electronic properties.

Biological Applications

-

Anticancer Activity :

- Research indicates that 5-Biphenyl-3-yl-2H-tetrazole exhibits selective cytotoxicity against certain cancer cell lines, making it a candidate for anticancer drug development. For instance, it has shown effectiveness against leukemia and breast cancer cells, inhibiting their proliferation significantly .

-

Antihypertensive Properties :

- The compound has been explored for its potential as an angiotensin II receptor antagonist, which plays a critical role in regulating blood pressure. Studies have demonstrated that derivatives of 5-Biphenyl-3-yl-2H-tetrazole can effectively lower blood pressure while exhibiting minimal side effects .

-

Anti-inflammatory Effects :

- Preliminary studies suggest that this compound may possess anti-inflammatory properties, contributing to its potential use in treating various inflammatory diseases.

Industrial Applications

-

Material Science :

- Due to its high nitrogen content and stability, 5-Biphenyl-3-yl-2H-tetrazole is being investigated for use in developing new materials such as explosives and propellants.

- Pharmaceutical Development :

Case Study 1: Anticancer Activity

A study synthesized several derivatives of 5-Biphenyl-3-yl-2H-tetrazole and evaluated their cytotoxic effects on L1210 leukemia cells and SK-BR-3 breast cancer cells. The results indicated that certain derivatives significantly inhibited cell proliferation and reduced the expression of the Ki-67 marker, which is associated with cell proliferation .

Case Study 2: Antihypertensive Activity

In another investigation, ester derivatives of 5-Biphenyl-3-yl-2H-tetrazole were synthesized and tested for their antihypertensive effects. The study revealed that these derivatives exhibited notable blood pressure-lowering effects compared to the parent compound, showcasing their potential as therapeutic agents for hypertension management .

Comparative Analysis of Related Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1H-Tetrazole | Contains a single tetrazole ring | Used as a bioisostere for carboxylic acids |

| 4'-Biphenylcarboxylic Acid | Biphenyl structure with a carboxylic acid | Exhibits different solubility properties |

| 5-(4-Chlorophenyl)-2H-tetrazole | Chlorine substitution on biphenyl | Enhanced antibacterial activity |

| 4-(2H-Tetrazol-5-yl)aniline | Aniline derivative with a tetrazole | Potential use in dyes and pigments |

Wirkmechanismus

- Interaction : The tetrazole ring in 5-Biphenyl-3-yl-2H-tetrazole acts as a bioisosteric substituent for the carboxylic acid functional group . It mimics the acidic properties of carboxylic acids.

- Biological Stability : Unlike carboxylic acids, tetrazoles are metabolically more stable, making them resistant to degradation .

- Inhibition : For example, antifungal drugs like oteseconazole and quilseconazole inhibit the fungal enzyme cytochrome P450 through their tetrazole moiety .

Mode of Action

Biochemical Pathways

Biochemische Analyse

Biochemical Properties

The nature of these interactions often involves the formation of covalent bonds, leading to changes in the function or activity of the interacting biomolecules .

Cellular Effects

Some studies have shown that tetrazole derivatives can exhibit cytotoxic effects on certain human cancer cell lines . These effects may be due to the influence of the compound on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 5-Biphenyl-3-yl-2H-tetrazole is not well-established. It is known that tetrazoles can act as metabolism-resistant isosteric replacements for carboxylic acids in biochemical reactions . This suggests that 5-Biphenyl-3-yl-2H-tetrazole may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that tetrazoles are resistant to biological degradation , suggesting that 5-Biphenyl-3-yl-2H-tetrazole may exhibit stability over time

Metabolic Pathways

Tetrazoles are known to act as metabolism-resistant isosteric replacements for carboxylic acids , suggesting that 5-Biphenyl-3-yl-2H-tetrazole may interact with enzymes or cofactors in certain metabolic pathways.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Biphenyl-3-yl-2H-tetrazole typically involves the [3+2] cycloaddition reaction between an organic nitrile and sodium azide. One common method includes the use of a catalyst such as nano-ZnO/Co3O4 in dimethylformamide (DMF) at elevated temperatures (120-130°C) for about 12 hours . Another approach involves the diazotization of amidrazones, which are prepared from imidates and hydrazine .

Industrial Production Methods

Industrial production methods for 5-Biphenyl-3-yl-2H-tetrazole are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often employ continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of heterogeneous catalysts and microwave-assisted synthesis are also explored to enhance efficiency and reduce production costs .

Analyse Chemischer Reaktionen

Types of Reactions

5-Biphenyl-3-yl-2H-tetrazole undergoes various chemical reactions, including:

Oxidation: Tetrazoles can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert tetrazoles into amines or other reduced forms.

Substitution: Tetrazoles can participate in nucleophilic substitution reactions, where the tetrazole ring acts as a leaving group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole oxides, while reduction can produce amines .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-Phenyl-1H-tetrazole: Similar in structure but lacks the biphenyl moiety.

5-(4’-Methylbiphenyl-2-yl)-2H-tetrazole: Contains a methyl group on the biphenyl ring, which can alter its biological activity.

1,5-Disubstituted Tetrazoles: These compounds have two substituents on the tetrazole ring, which can significantly change their chemical and biological properties.

Uniqueness

5-Biphenyl-3-yl-2H-tetrazole is unique due to its combination of the biphenyl and tetrazole moieties, which confer distinct chemical and biological properties. This combination allows for selective interactions with biological targets, making it a promising candidate for drug development .

Biologische Aktivität

5-Biphenyl-3-yl-2H-tetrazole is an organic compound belonging to the class of tetrazoles, characterized by its five-membered ring structure containing four nitrogen atoms and one carbon atom. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article explores the biological activity of 5-Biphenyl-3-yl-2H-tetrazole, including its mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

5-Biphenyl-3-yl-2H-tetrazole features a biphenyl moiety attached to a tetrazole ring. The unique combination of these two structural elements confers distinct chemical and biological properties, making it a promising candidate for drug development.

Table 1: Structural Characteristics of 5-Biphenyl-3-yl-2H-tetrazole

| Property | Value |

|---|---|

| Molecular Formula | CHN |

| Molecular Weight | 266.30 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMF and DMSO |

Anticancer Properties

Research indicates that 5-Biphenyl-3-yl-2H-tetrazole exhibits selective cytotoxicity against various cancer cell lines. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells through multiple pathways, including:

- Cell Cycle Arrest: The compound has been shown to disrupt the normal cell cycle progression, leading to increased cell death in cancerous cells.

- Reactive Oxygen Species (ROS) Production: Enhanced ROS levels have been observed, contributing to oxidative stress and subsequent apoptosis in cancer cells.

Anti-inflammatory Effects

In addition to its anticancer properties, 5-Biphenyl-3-yl-2H-tetrazole has demonstrated anti-inflammatory activity. Studies suggest that it may inhibit the production of pro-inflammatory cytokines and modulate signaling pathways involved in inflammation.

The mechanism by which 5-Biphenyl-3-yl-2H-tetrazole exerts its biological effects is not fully elucidated. However, it is believed that the tetrazole moiety acts as a bioisosteric replacement for carboxylic acids, enhancing metabolic stability and bioavailability. This stability allows for prolonged interaction with biological targets without rapid degradation.

| Mechanism | Description |

|---|---|

| Apoptosis Induction | Triggers programmed cell death in cancer cells through ROS production. |

| Cell Cycle Disruption | Alters normal cell cycle phases leading to increased cell death. |

| Cytokine Modulation | Reduces levels of pro-inflammatory cytokines. |

Research Findings

Recent studies have focused on synthesizing derivatives of 5-Biphenyl-3-yl-2H-tetrazole to enhance its biological activity. For instance, a series of compounds derived from this tetrazole have been evaluated for their antioxidant potential using the DPPH assay and showed significant free radical scavenging activity compared to standard drugs .

Case Study: Antihypertensive Activity

In a study evaluating various derivatives based on tetrazole structures, certain compounds exhibited notable antihypertensive effects. For example, derivatives containing biphenyl structures demonstrated improved binding affinities for angiotensin II receptors, indicating potential use as antihypertensive agents .

Eigenschaften

IUPAC Name |

5-(3-phenylphenyl)-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4/c1-2-5-10(6-3-1)11-7-4-8-12(9-11)13-14-16-17-15-13/h1-9H,(H,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWPSTJGPSOCQIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC=C2)C3=NNN=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60590179 | |

| Record name | 5-([1,1'-Biphenyl]-3-yl)-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188890-74-6 | |

| Record name | 5-([1,1'-Biphenyl]-3-yl)-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.